2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms in the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine involves the use of organolithium reagents . The design and synthesis of this compound involve the addition of chlorine atoms in positions 4 and 6 using a microwave technique . This approach provides a robust method for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
The reaction of 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine with N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine include a melting point of 217–219 ℃ . Its IR spectrum shows peaks at 3045 cm−1 (=C–H, Stretch), 2940 cm−1 (O–CH 3, Stretch), 1637 cm−1 (C=O, Stretch), 1545 cm−1 (C=C, Stretch), 1436 cm−1 (C–H, Band), 1222 cm−1 (C–N, Stretch), and 1195 cm−1 (C–O, Stretch) .Scientific Research Applications
Organic Synthesis and Crystallography
- The compound has been a subject of study in the context of organic synthesis, particularly in reactions involving substituted thiouracils, leading to the formation of pyrrolothiazolopyrimidinetriones and thiazolo[3,2-a]pyrimidines. This demonstrates its utility in synthesizing complex heterocyclic compounds (Volovenko et al., 2004).
- Research into the crystal structure of related pyrrolo[3,2-d]pyrimidine compounds has provided insights into their molecular geometry, hydrogen bonding, and π–π interactions, indicating their potential applications in material science and molecular engineering (He et al., 2007).
Material Science and Optical Properties
- Pyrrolo[3,2-d]pyrimidine derivatives have been synthesized with potential applications in nonlinear optics (NLO) and optoelectronic devices, showcasing how modifications to the pyrrolopyrimidine core can significantly affect optical properties, including fluorescence quantum yields (Tumkevičius et al., 2010).
Biological Activities
- A series of new pyrrolo[2,3-d]pyrimidine derivatives have been prepared and shown to possess promising antimicrobial and antiviral activities, suggesting their potential as novel antimicrobial and antiviral agents. This highlights the therapeutic applications of pyrrolo[3,2-d]pyrimidine derivatives (Hilmy et al., 2021).
Anticancer Research
- Novel pyrazolopyrimidines derivatives, including pyrrolo[3,2-d]pyrimidine analogs, have been synthesized and evaluated for their anticancer activities. These compounds have shown potential as anti-5-lipoxygenase agents, indicating their role in cancer treatment research (Rahmouni et al., 2016).
Future Directions
Future research could focus on further exploring the therapeutic potentials of 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine and its derivatives. Given their wide range of pharmacological effects, these compounds could be developed into effective therapeutic agents for various diseases . Additionally, more studies could be conducted to fully understand the mechanism of action of these compounds .
properties
IUPAC Name |
2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-11-10-9(16-12(14)17-11)6-8(15-10)7-4-2-1-3-5-7/h1-6,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYBVSVLBSDACE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=NC(=N3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441832 |
Source
|
Record name | 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
CAS RN |
237435-80-2 |
Source
|
Record name | 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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